molecular formula C11H12O2 B6152172 3-(2-methyloxetan-2-yl)benzaldehyde CAS No. 2172253-19-7

3-(2-methyloxetan-2-yl)benzaldehyde

Cat. No.: B6152172
CAS No.: 2172253-19-7
M. Wt: 176.2
InChI Key:
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Description

3-(2-Methyloxetan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H12O2. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methyloxetane group. This compound is of interest in various scientific fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the oxetane ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxetan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 3-(2-Methyloxetan-2-yl)benzoic acid.

    Reduction: 3-(2-Methyloxetan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Methyloxetan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyloxetan-2-yl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The oxetane ring and aldehyde group can participate in different chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aldehyde without the oxetane ring.

    2-Methyloxetane: A cyclic ether without the benzaldehyde moiety.

    3-(2-Methyloxetan-2-yl)benzoic acid: An oxidized form of the compound.

Uniqueness

3-(2-Methyloxetan-2-yl)benzaldehyde is unique due to the presence of both the oxetane ring and the benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2172253-19-7

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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